2-(4-Bromo-2,6-difluorophenyl)acetonitrile
Overview
Description
“2-(4-Bromo-2,6-difluorophenyl)acetonitrile” is a chemical compound with the molecular formula C8H4BrF2N . It is used in various chemical reactions and has been the subject of several studies .
Synthesis Analysis
The synthesis of “2-(4-Bromo-2,6-difluorophenyl)acetonitrile” involves the use of potassium cyanide. The reaction is refluxed for 2 hours, and then cooled and the solvent evaporated to give a sludge. Water is added and the mixture is extracted with DCM and dried over magnesium sulphate .Molecular Structure Analysis
The molecular structure of “2-(4-Bromo-2,6-difluorophenyl)acetonitrile” is characterized by the presence of bromine, fluorine, and nitrogen atoms in its structure . The exact structure can be found in various chemical databases .Chemical Reactions Analysis
In terms of chemical reactions, “2-(4-Bromo-2,6-difluorophenyl)acetonitrile” can undergo various transformations. For instance, it can be converted to “2-(4-bromo-2,6-difluorophenyl)acetic acid” through a reaction with sulfuric acid and water at 60°C for 16 hours .Physical And Chemical Properties Analysis
“2-(4-Bromo-2,6-difluorophenyl)acetonitrile” is an off-white to pale-yellow to yellow-brown to brown solid . Its exact physical and chemical properties, such as boiling point, density, etc., can be found in various chemical databases .Scientific Research Applications
Electrochemical Oxidation in Acetonitrile
Research on the electrochemical oxidation of halogenated anilines, including bromoanilines, in acetonitrile solution has been investigated. This study reveals insights into the electrochemical behaviors and oxidation products in acetonitrile, which can be relevant for understanding the electrochemical properties of 2-(4-Bromo-2,6-difluorophenyl)acetonitrile (Kádár, Nagy, Karancsi, & Farsang, 2001).
Ruthenium(II) Complex Synthesis
A study on the synthesis of a hybrid bidentate and tridentate ruthenium(II) complex, which incorporates triazine and polypyridine carbene ligands, is relevant. This complex includes acetonitrile in its structure, suggesting potential applications in the synthesis of similar complexes involving 2-(4-Bromo-2,6-difluorophenyl)acetonitrile (Medlycott, Schaper, & Hanan, 2005).
Photochemistry in Solution
Research into the photochemistry of bromonaphthols in various solvents, including acetonitrile, provides insights into the photolytic behavior of related brominated compounds. This can be extended to understand the photochemical properties of 2-(4-Bromo-2,6-difluorophenyl)acetonitrile (Pretali, Doria, Verga, Profumo, & Freccero, 2009).
Electrocatalytic CO2 Reduction
The role of acetonitrile in enhancing the electrocatalytic reduction of carbon dioxide using a rhenium tricarbonyl bipyridyl complex is significant. This suggests possible applications in CO2 reduction and related catalytic processes involving 2-(4-Bromo-2,6-difluorophenyl)acetonitrile (Wong, Chung, & Lau, 1998).
Synthesis of Antiviral Derivatives
A synthesis study based on 2-(2,6-difluorophenyl)acetonitrile, which is structurally similar to 2-(4-Bromo-2,6-difluorophenyl)acetonitrile, discusses the creation of bioisosteric prochiral analogs with high anti-HIV activity. This implies potential in developing antiviral agents (Novakov et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(4-bromo-2,6-difluorophenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF2N/c9-5-3-7(10)6(1-2-12)8(11)4-5/h3-4H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQFPQSYKMWFAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)CC#N)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378361 | |
Record name | 2-(4-bromo-2,6-difluorophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-2,6-difluorophenyl)acetonitrile | |
CAS RN |
537033-52-6 | |
Record name | 2-(4-bromo-2,6-difluorophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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